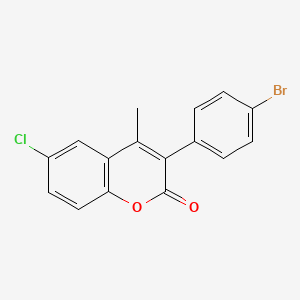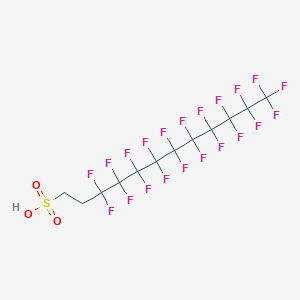
2-(Perfluorodecyl)ethane-1-sulfonic acid
Übersicht
Beschreibung
2-(Perfluorodecyl)ethane-1-sulfonic acid, also known as PFDS, is a sulfonic acid containing a perfluorocarbon chain. It is a type of organosulfonic acid, which are compounds containing the sulfonic acid group .
Molecular Structure Analysis
The molecular formula of 2-(Perfluorodecyl)ethane-1-sulfonic acid is C12H5F21O3S. It contains a total of 41 bonds; 36 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Physical And Chemical Properties Analysis
The molar mass of 2-(Perfluorodecyl)ethane-1-sulfonic acid is 628.2 g/mol. It behaves like traditional surfactants, accumulating to the fluid-fluid interfaces .Wissenschaftliche Forschungsanwendungen
- Application : 10:2 FTSAs serve as wetting agents in AFFF formulations, enhancing their effectiveness in extinguishing fires by creating a protective film on the fuel surface. However, due to environmental concerns, there’s growing interest in developing more environmentally friendly alternatives to AFFF .
- Application : 10:2 FTSAs are detected in WWTP effluents, highlighting their presence in industrial and domestic wastewater. Understanding their fate and behavior in WWTPs is crucial for effective treatment and environmental protection .
- Application : 10:2 FTSAs have been found in landfill leachate. Investigating their transport, persistence, and potential impact on groundwater quality is essential for managing landfill contamination .
- Application : Researchers study the sonochemical degradation of PFAS, including 10:2 FTSAs. Understanding their degradation pathways and kinetics helps develop effective remediation strategies for contaminated environments .
- Application : 10:2 FTSAs may find use in surface coatings for cookware, bakeware, and other materials. Investigating their safety, durability, and performance is crucial for consumer applications .
- Application : 10:2 FTSAs serve as wetting agents in electroplating with chromium VI, improving process efficiency and safety. Research focuses on optimizing their performance and minimizing environmental impact .
- Application : Investigating the biodegradation pathways of 10:2 FTSAs and identifying transformation products informs risk assessment and remediation strategies .
- Application : Research examines the toxic effects of 10:2 FTSAs on aquatic fauna, insects, and amphibians. Assessing their impact on human health and wildlife guides regulatory decisions .
Aqueous Film-Forming Foam (AFFF) and Firefighting
Wastewater Treatment Plant Effluents
Landfill Leachate Contamination
Sonochemical Degradation Studies
Surface Coatings and Nonstick Applications
Electroplating and Metal Finishing
Biodegradation and Transformation Pathways
Health and Ecotoxicological Studies
Safety and Hazards
Wirkmechanismus
10:2 Fluorotelomer sulfonic acid, also known as 2-(Perfluorodecyl)ethane-1-sulfonic acid or 1H,1H,2H,2H-Perfluorododecanesulfonic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has been used as a replacement for legacy PFAS and has been associated with various environmental and health effects .
Target of Action
It is associated with aqueous film forming foam (afff), wastewater treatment plant effluents, and landfill leachate . It’s also worth noting that this compound may pose health risks .
Mode of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, have high chemical stability and oleophobic and hydrophobic properties . These properties make them resistant to degradation and allow them to persist in the environment .
Biochemical Pathways
It’s known that pfas can affect lipid metabolism . Also, 6:2 Fluorotelomer sulfonic acid is produced via telomerization and can be formed from some perfluorocarboxybetaines after their splitting .
Pharmacokinetics
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, are highly persistent in the environment and resist degradation . This persistence can impact their bioavailability.
Result of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, can have potential immunotoxic effects . For example, spleen weight increased in male mice dosed with 6:2 FTS, and immune function was decreased in both male and female mice in the two highest doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10:2 Fluorotelomer sulfonic acid. For example, it’s known that PFAS, including 10:2 Fluorotelomer sulfonic acid, are detected globally in drinking, surface, and groundwater . They are also found in soil and groundwater affected by firefighting training activities .
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O3S/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H,34,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMAYLFJZQYRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2SO3H, C12H5F21O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1H,1H,2H,2H-Perfluorododecanesulfonic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892578 | |
| Record name | 10:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorodecyl)ethane-1-sulfonic acid | |
CAS RN |
120226-60-0 | |
| Record name | 10:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetic acid](/img/structure/B3039488.png)
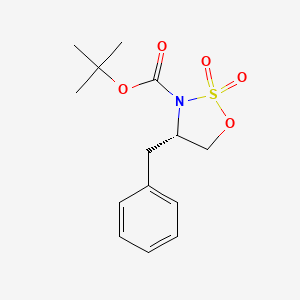
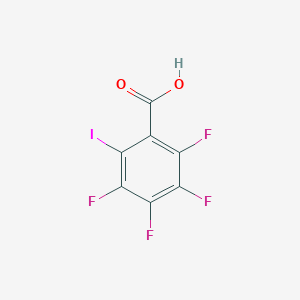
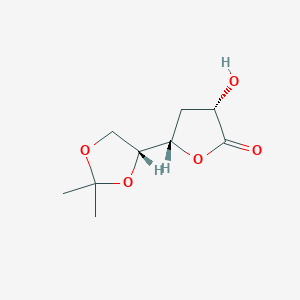
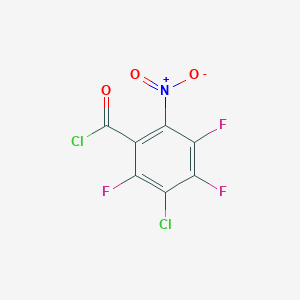
![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)

![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)
